N-ethyl-4-prop-2-enoxybenzamide
Description
N-Ethyl-4-prop-2-enoxybenzamide is a benzamide derivative characterized by an ethyl group attached to the amide nitrogen and a prop-2-enoxy (allyloxy) substituent at the para position of the benzene ring.
Properties
IUPAC Name |
N-ethyl-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-9-15-11-7-5-10(6-8-11)12(14)13-4-2/h3,5-8H,1,4,9H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSCRZCBOHMGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-prop-2-enoxybenzamide typically involves the reaction of 4-hydroxybenzamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group. The resulting intermediate is then reacted with ethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-prop-2-enoxybenzamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
N-ethyl-4-prop-2-enoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-4-prop-2-enoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group may facilitate binding to the active site of an enzyme, while the amide group can form hydrogen bonds with amino acid residues. This interaction can inhibit the enzyme’s activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-ethyl-4-prop-2-enoxybenzamide with related benzamide derivatives, focusing on substituent effects, hydrogen bonding, and functional group interactions. Key compounds from the evidence are summarized in Table 1.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s allyloxy group is mildly electron-withdrawing due to the ether oxygen, but conjugation through the double bond may alter electronic effects. In contrast, nitro groups in compounds like (I) and 4MNB are strongly electron-withdrawing, reducing the benzene ring’s susceptibility to electrophilic substitution .
Lipophilicity and Bioavailability :
Hydrogen Bonding and Crystal Packing
- Hydrogen Bond Networks: Compounds like (I) exhibit complex hydrogen bonding patterns due to nitro and amide groups, which facilitate intermolecular interactions and influence crystal packing . The target compound’s allyloxy group may participate in weaker C–H···O interactions, while the amide group can act as both a donor and acceptor, forming N–H···O bonds .
Crystal Symmetry :
- The presence of two molecules per asymmetric unit in (I) suggests dense packing driven by hydrogen bonds and halogen interactions. The target compound’s simpler substituents may result in less complex crystal structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
